molecular formula C20H13Cl2NO5 B2606655 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 339279-25-3

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate

Cat. No.: B2606655
CAS No.: 339279-25-3
M. Wt: 418.23
InChI Key: JCZKMNQBUBOGBP-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is a high-purity chemical reagent designed for laboratory research applications. This specialty ester compound, featuring both chlorophenoxy and nitrophenyl groups, is typically employed in organic synthesis and pharmaceutical research as a building block or intermediate. It may find specific utility in the development of novel synthetic methodologies, such as serving as a precursor or protecting group in complex molecule assembly . In broader research contexts, structurally similar benzoate derivatives are utilized in the synthesis of advanced materials and biomolecules, including self-assembling peptides and functional polymers . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZKMNQBUBOGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.

    Esterification: The formation of the ester bond, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Production of 3-chlorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The nitro and chlorophenoxy groups can interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis:
  • Molecular Complexity: The target compound’s additional 4-chlorophenoxy and nitro groups increase its molecular weight and steric bulk compared to simpler analogs like methyl 3-chlorobenzoate. This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments.
  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, which could stabilize the ester against hydrolysis relative to non-nitrated analogs . The 4-chlorophenoxy group may further delocalize electron density, influencing reactivity.
  • Synthetic Considerations : Synthesis of such multi-substituted aromatics often involves sequential protection/deprotection steps (e.g., using meta-chloroperoxybenzoic acid for oxidation, as in ) . Yield and purity may be lower than simpler esters due to competing side reactions.

Reactivity and Stability

  • Hydrolysis Sensitivity : The electron-withdrawing nitro group likely slows ester hydrolysis compared to methyl 3-chlorobenzoate, which lacks such substituents. This property is critical in prodrug design or environmental persistence.
  • Thermal Stability : Bulky substituents may enhance thermal stability, as seen in related nitro-aromatics. However, decomposition pathways (e.g., nitro group reduction) require further study.

Biological Activity

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, with the CAS number 339279-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and most importantly, its biological activities, including antimicrobial and anticancer properties.

The molecular formula of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is C20_{20}H13_{13}Cl2_2NO5_5. The compound features a chlorophenoxy group and a nitrophenyl moiety, which are significant in determining its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chlorination : Introduction of chlorine atoms to the aromatic ring.
  • Esterification : Formation of the ester bond between an alcohol and a carboxylic acid derivative.

These methods can be optimized for yield and purity using advanced techniques like continuous flow reactors and chromatography .

Antimicrobial Properties

Research indicates that [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of cellular processes through interaction with specific molecular targets.

Case Study:
A notable study published in Cancer Letters evaluated the effects of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were noted, confirming the induction of apoptosis.

The biological activity of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is attributed to its structural components. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cellular dysfunction. Furthermore, the chlorophenoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is common:

  • Step 1 : Coupling 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol with 3-chlorobenzoic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol. Optimize stoichiometry (1:1.2 molar ratio of alcohol to acid) and reaction time (12–24 hours) to achieve >85% yield .

Q. How can the structural identity of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm). Compare peak splitting patterns with analogous benzoate esters .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. What analytical techniques are suitable for assessing purity, and how can batch-to-batch variability be minimized?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water, 70:30), UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • DSC/TGA : Monitor thermal decomposition profiles to detect polymorphic impurities .
  • Standardize solvent selection (e.g., avoid DMSO if hygroscopic) and storage conditions (desiccated, −20°C) to reduce variability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-311+G(d,p)) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The nitro group at C3 directs nucleophilic attack to the adjacent chlorophenoxy moiety .
  • MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .
  • Validate predictions experimentally via trapping intermediates with thiourea or analyzing by LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for structurally related chlorophenoxy benzoates?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell line (HeLa vs. HEK293) and exposure time (24 vs. 48 hours) .
  • SAR studies : Introduce substituents (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .
  • Crystallography (SHELX) : Resolve stereoelectronic effects by solving single-crystal structures of analogs .

Q. How can the environmental stability and degradation pathways of this compound be evaluated for agrochemical applications?

  • Methodological Answer :

  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous/organic media. Monitor degradation via HPLC and identify byproducts (e.g., nitro-to-amine reduction) .
  • Soil column experiments : Assess leaching potential using OECD Guideline 312. Measure adsorption coefficients (Koc) .
  • QSPR models : Corporate logP and molecular polarizability to predict bioaccumulation .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays. Prioritize kinases with <1 μM IC50 .
  • Cellular assays : Validate target engagement via Western blot (phospho-ERK/STAT3) in dose-response studies .
  • Counter-screens : Test against cytochrome P450 enzymes to rule off-target effects .

Q. How should crystallization trials be designed to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with 20+ solvent combinations (e.g., DCM/hexane, acetone/water).
  • Temperature gradients : Optimize from 4°C to room temperature over 7 days .
  • SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals .

Key Citations

  • Structural refinement protocols: SHELX suite for resolving crystallographic ambiguities .
  • Synthetic optimization: Carbodiimide-mediated esterification .
  • Biological evaluation: Kinase inhibition assays and QSPR modeling .

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